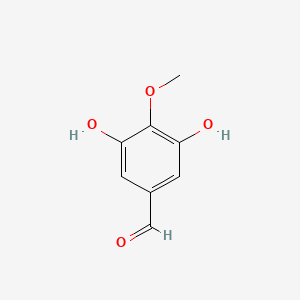

3,5-Dihydroxy-4-methoxybenzaldehyde

Description

3,5-Dihydroxy-4-methoxybenzaldehyde is a methoxyphenol derivative characterized by hydroxyl groups at positions 3 and 5 and a methoxy group at position 4 on the benzaldehyde ring . This substitution pattern confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence its solubility, stability, and biological activity.

Properties

IUPAC Name |

3,5-dihydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFQVVYJCLAIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29865-85-8 | |

| Record name | 3,5-Dihydroxy-4-methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Scientific Research Applications

3,5-Dihydroxy-4-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

- Structural Differences : Syringaldehyde replaces the hydroxyl groups at positions 3 and 5 with methoxy groups, retaining a single hydroxyl at position 4 .

- Physicochemical Properties :

- Biological Activity : Syringaldehyde exhibits radioprotective effects by reducing DNA damage and activating the Akt survival pathway, likely due to its antioxidant capacity .

- Practical Considerations : Syringaldehyde is more cost-effective and widely available, making it a preferred intermediate in pharmaceutical synthesis .

3,5-Dimethoxybenzaldehyde

4-Hydroxy-3,5-dimethylbenzaldehyde

- Structural Differences : Methyl groups at positions 3 and 5 instead of hydroxyl/methoxy groups.

- Physicochemical Properties :

3,5-Diethyl-4-hydroxybenzaldehyde

- Structural Differences : Ethyl groups at positions 3 and 5.

- Physicochemical Properties: Molecular Formula: C₁₁H₁₄O₂; molecular weight 178.23 .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3,5-Dihydroxy-4-methoxybenzaldehyde (commonly referred to as DHMBA) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C8H8O4

- Functional Groups : Contains two hydroxyl groups (-OH) and one methoxy group (-OCH3) on a benzaldehyde backbone.

The presence of these functional groups contributes to its chemical reactivity and biological activity.

Antioxidant Activity

Research indicates that DHMBA exhibits significant antioxidant properties . It has been shown to scavenge free radicals and reduce oxidative stress in various biological models. For instance:

- Mechanism of Action : DHMBA is believed to modulate oxidative stress pathways by interacting with cellular signaling proteins, such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant proteins .

- Case Study : In a study involving aging mice, administration of DHMBA improved cognitive function and reduced markers of oxidative stress, suggesting its potential for neuroprotective applications .

Antimicrobial Properties

DHMBA has demonstrated antimicrobial activity , particularly against various fungi and bacteria:

- Fungal Activity : It has been effective against Candida albicans, showing a minimum inhibitory concentration (MIC) that surpasses traditional antifungal agents like fluconazole . This suggests a potential role in treating fungal infections, especially those resistant to standard therapies.

- Bacterial Activity : Preliminary studies indicate that DHMBA may also inhibit certain bacterial strains, although more research is needed to fully characterize its spectrum of activity.

Anti-inflammatory Effects

DHMBA's anti-inflammatory properties have been explored in several studies:

- In Vivo Studies : In models of colitis, DHMBA reduced inflammation scores and promoted recovery of intestinal epithelial cells. This was associated with a decrease in pro-inflammatory cytokines .

- Mechanism : The compound appears to inhibit the activation of inflammatory pathways, potentially through the modulation of NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling .

Potential Therapeutic Applications

Given its diverse biological activities, DHMBA holds promise for various therapeutic applications:

- Neuroprotection : Its ability to mitigate oxidative stress suggests potential use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

- Antimicrobial Therapy : With rising resistance to conventional antibiotics, DHMBA may serve as a lead compound for developing new antifungal agents.

- Anti-inflammatory Treatments : Its effects on inflammation could be beneficial in treating conditions like inflammatory bowel disease (IBD) or arthritis.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dihydroxy-5-methoxybenzaldehyde | Lacks one hydroxyl group | Lower antioxidant activity |

| 4-Hydroxy-3-methoxybenzaldehyde | Similar structure but different substitution | Moderate antimicrobial effects |

| 3-Hydroxy-4-methoxybenzaldehyde | Precursor for anticancer drugs | Notable anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.